Lipophilicity Shift: cLogP Increase of ~1.9 Units Over Parent Morpholine Directly Enhances Passive Membrane Permeability
The computed lipophilicity (XLogP3-AA) of the 2,2,6,6-tetrafluoromorpholine free base is 1.0, compared to an experimental logP of –0.86 for morpholine, representing a ΔlogP of approximately +1.86 [1]. This shift moves the compound from the low-permeability range into a range compatible with oral absorption (Lipinski's Rule of Five optimal logP is 0–5), providing a rationale for its incorporation into orally bioavailable clinical candidates such as BAY 1895344 [2].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | cLogP (XLogP3-AA) = 1.0 (free base); hydrochloride salt cLogP = 1.2136 |
| Comparator Or Baseline | Morpholine: experimental logP = –0.86 |
| Quantified Difference | ΔlogP ≈ +1.86 to +2.07 |
| Conditions | Computed descriptor (XLogP3-AA) vs. experimental measurement |
Why This Matters
For medicinal chemistry procurement, a logP increase of nearly 2 units directly reduces the number of hydrogen-bond donors required in the final drug molecule to achieve adequate permeability, simplifying lead optimization.
- [1] PubChem. 2,2,6,6-Tetrafluoromorpholine (CID 21732460). Computed XLogP3-AA = 1.0; Morpholine (CID 8802) logP = –0.86. View Source
- [2] Lücking, U. et al. J. Med. Chem. 2020, 63, 7293–7325. BAY 1895344 contains 2,2,6,6-tetrafluoromorpholine moiety for oral bioavailability. View Source
